trans-Cyclobutan-1,2-dicarbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives often involves stereocontrolled methodologies to achieve the desired configurations. For instance, a scalable synthesis was achieved by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid, leading to β-truxinic acid (CBDA-4), showcasing the compound's potential as a building block for thermally recyclable materials (Amjaour et al., 2018). Additionally, derivatives such as amino cyclobutane carboxylic acids have been synthesized through various routes, including photochemical reactions and enantiodivergent synthetic sequences, highlighting the compound's versatility in stereocontrolled synthesis (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of trans-Cyclobutane-1,2-dicarboxylic acid derivatives often exhibits a high degree of rigidity and conformational stability. This stability is attributed to the cyclobutane ring, which acts as a structure-promoting unit. NMR structural studies and DFT theoretical calculations have evidenced the formation of strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives participate in a variety of chemical reactions, including [2+2] cycloaddition reactions, which have been employed to synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities in a stereoselective manner (Kole et al., 2010). These reactions are critical for the synthesis of rigid beta-peptides and other molecules with conformational restrictions.

Physical Properties Analysis

The physical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, such as solubility, melting points, and crystal structures, are influenced by their rigid molecular frameworks. The X-ray crystal structure of CBDA-4 was determined for the first time, revealing insights into the compound's structural integrity and potential for creating thermally recyclable materials (Amjaour et al., 2018).

Chemical Properties Analysis

The chemical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The cyclobutane ring's ability to undergo cleavage upon heating suggests its utility in the development of degradable materials and as a precursor for further chemical modifications (Amjaour et al., 2018).

Wissenschaftliche Forschungsanwendungen

Polymerproduktion

trans-Cyclobutan-1,2-dicarbonsäure wird häufig bei der Herstellung von Polymeren verwendet . Sie dient als Zwischenprodukt bei der Synthese von Polymeren, insbesondere wenn ein Monomer mit zwei Carboxylgruppen benötigt wird .

Pharmazeutische Anwendungen

Diese Verbindung ist ein Schlüsselbestandteil mehrerer Arzneimittel . Zum Beispiel wird es bei der Herstellung von Metformin verwendet, einem Medikament zur Behandlung von Diabetes .

Industrielle Anwendungen

Aufgrund ihrer Nützlichkeit und Vielseitigkeit wird this compound in großem Maßstab hergestellt . Im Allgemeinen wird sie durch die Reaktion von Cyclobutanol und Maleinsäureanhydrid synthetisiert, gefolgt von der Hydrolyse des Anhydrids .

Konformationsanalyse

Die einzigartige Struktur und die Eigenschaften von this compound machen sie zu einem attraktiven Molekül für Forscher, die sich für die Erforschung cyclischer Verbindungen interessieren . Sie wurde in verschiedenen Studien im Zusammenhang mit der Konformationsanalyse verwendet .

Reaktivitätsstudien

This compound wurde auch in Studien im Zusammenhang mit der Reaktivität verwendet . Ihre einzigartige Struktur ermöglicht es Forschern, zu untersuchen, wie sie mit anderen Verbindungen und der Umwelt interagiert

Safety and Hazards

Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Trans-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Mode of Action

It is known that the interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Biochemical Pathways

It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Action Environment

It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, suggesting that temperature could be a significant environmental factor influencing its action .

Eigenschaften

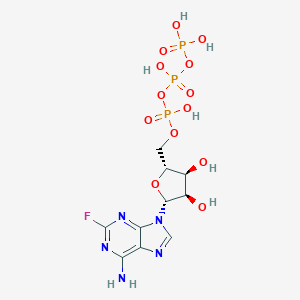

IUPAC Name |

(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031207 | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1124-13-6 | |

| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.